4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is a compound with significant chemical interest due to its structural features and potential applications. It is classified as a chromone derivative, which is a type of flavonoid. The compound exhibits various biological activities, making it a subject of research in medicinal chemistry.
4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one belongs to the class of organic compounds known as chromones. These compounds are characterized by a benzopyranone structure and are known for their diverse biological activities, including anti-inflammatory and antioxidant properties.
The synthesis of 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-2H-chromen-2-one with an appropriate amine under acidic or basic conditions to form the desired amino methyl derivative.
The molecular structure of 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one can be represented using various structural notations:
COc1ccc2c(c1)oc(=O)cc2CNc1ccc(cc1C)C
InChI=1S/C19H19NO3/c1-12-4-7-17(13(2)8-12)20-11-14-9-19(21)23-18-10-15(22-3)5-6-16(14)18/h4-10,20H,11H2,1-3H3
This structure showcases a chromone backbone with a methoxy group and an amino-substituted phenyl group.
The compound has a monoisotopic mass of approximately 309.36 g/mol and features multiple functional groups that contribute to its reactivity and biological activity .
4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one participates in several chemical reactions typical for chromone derivatives:
The reaction mechanisms often involve electrophilic aromatic substitution due to the presence of electron-donating groups on the aromatic rings, enhancing the reactivity towards electrophiles.
The mechanism of action for 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one is primarily linked to its interaction with biological targets such as enzymes and receptors.
Studies indicate that similar compounds exhibit significant bioactivity through modulation of oxidative stress and inflammatory responses .
4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one typically presents as a crystalline solid at room temperature.
Relevant data regarding melting point, boiling point, and spectral properties can be obtained from detailed experimental studies .
4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one has potential applications in:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8